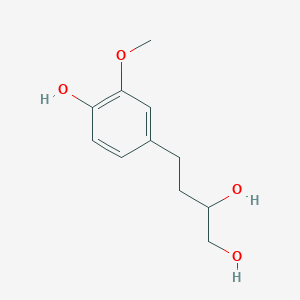

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H16O4 |

|---|---|

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol |

InChI |

InChI=1S/C11H16O4/c1-15-11-6-8(3-5-10(11)14)2-4-9(13)7-12/h3,5-6,9,12-14H,2,4,7H2,1H3 |

Clave InChI |

QRLKUDTXXCQFMV-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)CCC(CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS 39115-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol, with the CAS Registry Number 39115-22-5, is a natural product of interest in the life sciences.[1][2] Structurally, it is a derivative of guaiacol, featuring a butane-1,2-diol side chain. This arrangement of functional groups, particularly the phenolic hydroxyl and the vicinal diol, suggests potential for biological activity and makes it an intriguing molecule for further investigation in medicinal chemistry and drug discovery. Its structural similarity to other naturally occurring phenolic compounds, such as those found in ginger, hints at possible antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound, aiming to facilitate further research and development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in the literature, its fundamental properties can be summarized and predicted based on its chemical structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 39115-22-5 | [1][2] |

| Molecular Formula | C₁₁H₁₆O₄ | [3] |

| Molecular Weight | 212.24 g/mol | [1][3] |

| Predicted Density | 1.226 g/cm³ | [2] |

| Appearance | Likely a solid or viscous oil at room temperature | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [1] |

Proposed Synthesis

Diagram of the Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)

This initial step involves a Claisen-Schmidt (aldol) condensation between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone. This is a well-documented reaction that proceeds in high yield.[4]

-

Protocol:

-

Dissolve vanillin in acetone in a round-bottom flask.

-

Slowly add an aqueous solution of potassium hydroxide with continuous stirring at room temperature.[5]

-

Stir the reaction mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.[4][5]

-

Step 2: Selective Reduction to 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone)

The next step is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone without affecting the carbonyl group or the aromatic ring. Catalytic hydrogenation is a standard and effective method for this transformation.

-

Protocol:

-

Dissolve dehydrozingerone in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield zingerone, which can be purified further by column chromatography if necessary.

-

Step 3: α-Hydroxylation of Zingerone

To introduce the second hydroxyl group at the C1 position, an α-hydroxylation of the ketone is required. This can be achieved through various methods, including the use of molybdenum-based peroxides or by forming an enolate followed by reaction with an electrophilic oxygen source.

-

Protocol (Example using MoO₅·Py·HMPA):

-

Prepare the oxodiperoxymolybdenum(pyridine)(hexamethylphosphoramide) (MoO₅·Py·HMPA) complex.

-

Dissolve zingerone in an appropriate aprotic solvent like tetrahydrofuran (THF).

-

Add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the lithium enolate.

-

Add the MoO₅·Py·HMPA complex to the enolate solution and allow the reaction to proceed.

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting α-hydroxy ketone, 1-hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one, by flash column chromatography.

-

Step 4: Stereoselective Reduction to this compound

The final step is the reduction of the ketone functionality of the α-hydroxy ketone to a secondary alcohol, yielding the desired vicinal diol. For stereocontrol, biocatalytic reduction using specific dehydrogenases is a highly effective approach.[1][6]

-

Protocol (Biocatalytic Reduction):

-

Select a suitable alcohol dehydrogenase (ADH) or a whole-cell biocatalyst known for the stereoselective reduction of α-hydroxy ketones.[7]

-

Prepare a buffered aqueous solution containing the biocatalyst and a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase).

-

Dissolve the α-hydroxy ketone from Step 3 in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffered biocatalyst solution.

-

Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.

-

Monitor the conversion of the substrate to the diol product by HPLC or GC.

-

Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, remove the solvent in vacuo, and purify the final product, this compound, by column chromatography.

-

Analytical Methods

A robust analytical method is crucial for the identification, quantification, and quality control of this compound. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for such phenolic compounds due to its high sensitivity and selectivity.[8][9]

Diagram of the Analytical Workflow

Caption: A typical workflow for the analysis of the target compound by HPLC-MS/MS.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is ideal for the separation and sensitive detection of the target analyte in complex matrices.

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (starting point):

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte. The specific gradient profile should be optimized.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 213.1).

-

Product Ions: Characteristic fragment ions need to be determined by infusing a standard of the compound and performing product ion scans. Plausible fragments would arise from the loss of water and cleavage of the butane chain.

-

-

Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

-

-

Sample Preparation:

-

Accurately weigh the sample.

-

Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Vortex and sonicate to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Quantification:

-

Prepare a series of calibration standards of the purified compound of known concentrations.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the guaiacol ring system, a methoxy singlet, signals for the protons on the butane-1,2-diol chain (which will be complex due to diastereotopicity and coupling), and signals for the hydroxyl protons (which may be broad and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the methoxy carbon, and the four distinct carbons of the butane-1,2-diol side chain.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC would be invaluable for confirming the connectivity of the atoms within the molecule.

Conclusion

This compound is a compound with significant potential for further scientific inquiry. While detailed published data is sparse, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing a robust and plausible synthetic pathway, and detailing a state-of-the-art analytical methodology for its characterization and quantification. The provided protocols, grounded in established chemical principles and analogous transformations, offer a clear roadmap for the synthesis and analysis of this intriguing natural product, thereby enabling its further evaluation in various fields of research, particularly in drug development.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 6. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. | Semantic Scholar [semanticscholar.org]

- 7. Pharmacokinetics and Tissue Distribution of Gingerols and Shogaols from Ginger (Zingiber officinale Rosc.) in Rats by UPLC–Q-Exactive–HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: A Technical Guide

Abstract

Introduction: The Significance of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

This compound belongs to a class of naturally occurring phenolic compounds. Its structure, featuring a guaiacyl unit linked to a butane-1,2-diol moiety, suggests potential biological activities, making its unambiguous identification crucial for natural product chemistry and drug discovery. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, MS, and IR spectra of this target molecule.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is paramount for interpreting its spectra. The following diagram illustrates the chemical structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical connectivity information.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Caption: A typical workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |

| ~ 6.7 | d | 1H | Ar-H | Aromatic proton ortho to the alkyl chain. |

| ~ 6.6 | dd | 1H | Ar-H | Aromatic proton meta to both substituents. |

| ~ 5.5 | s (broad) | 1H | Ar-OH | Phenolic hydroxyl proton; chemical shift is concentration-dependent and may exchange with D₂O. |

| ~ 3.9-4.1 | m | 1H | H-2 | Methine proton of the diol, coupled to protons on C1 and C3. |

| ~ 3.8 | s | 3H | OCH₃ | Methoxy group protons. |

| ~ 3.6-3.8 | m | 2H | H-1 | Methylene protons of the diol, coupled to the proton on C2. |

| ~ 2.6-2.8 | m | 2H | H-4 | Methylene protons adjacent to the aromatic ring. |

| ~ 1.7-1.9 | m | 2H | H-3 | Methylene protons in the alkyl chain. |

| ~ 2.5-3.5 | s (broad) | 2H | C1-OH, C2-OH | Diol hydroxyl protons; chemical shifts are variable and they may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 146 | C-4' | Aromatic carbon attached to the hydroxyl group. |

| ~ 144 | C-3' | Aromatic carbon attached to the methoxy group. |

| ~ 132 | C-1' | Quaternary aromatic carbon attached to the butane chain. |

| ~ 121 | C-6' | Aromatic CH. |

| ~ 114 | C-5' | Aromatic CH. |

| ~ 112 | C-2' | Aromatic CH. |

| ~ 74 | C-2 | Carbon of the secondary alcohol. |

| ~ 66 | C-1 | Carbon of the primary alcohol. |

| ~ 56 | OCH₃ | Methoxy carbon. |

| ~ 35 | C-4 | Methylene carbon adjacent to the aromatic ring. |

| ~ 32 | C-3 | Methylene carbon in the alkyl chain. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Abstract

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a naturally occurring phenylpropanoid derivative with potential applications in the pharmaceutical and flavor industries. While its presence has been identified in various natural sources, a definitive biosynthetic pathway has yet to be fully elucidated. This technical guide synthesizes current knowledge of related metabolic pathways to propose a scientifically grounded, putative biosynthetic route for this compound. We will delve into the core enzymatic steps, starting from the well-established phenylpropanoid pathway, and propose subsequent modifications leading to the final diol structure. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and actionable experimental protocols to validate the proposed pathway.

Introduction: The Phenylpropanoid Scaffold and Its Significance

The phenylpropanoids are a vast and diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine.[1] They play crucial roles in plant physiology, including structural support (lignin), defense against pathogens, and pigmentation.[2][3] The core chemical scaffold, a phenyl ring with a three-carbon side chain, is the foundation for a myriad of bioactive compounds, including flavonoids, coumarins, and lignans.[4] this compound shares the characteristic guaiacyl (4-hydroxy-3-methoxyphenyl) moiety found in prominent natural products like vanillin and gingerol, suggesting a common biosynthetic origin within the phenylpropanoid pathway.[5][6] Understanding its biosynthesis is key to unlocking its potential for biotechnological production and exploring its pharmacological properties.

The Proposed Biosynthetic Pathway: A Multi-step Enzymatic Cascade

We propose a biosynthetic pathway for this compound that initiates from the central phenylpropanoid pathway and proceeds through a series of reductive and oxidative modifications of a C6-C4 intermediate.

The Core Phenylpropanoid Pathway: Establishing the Guaiacyl Precursor

The biosynthesis of the 4-hydroxy-3-methoxyphenyl core is a well-characterized pathway in plants.[7] It commences with the deamination of L-phenylalanine and proceeds through a series of hydroxylations and methylations to yield ferulic acid, a key branch-point intermediate.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.[5]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[7]

-

p-Coumaroyl Shikimate Transferase (CST) / p-Coumaroyl Quinate Transferase (CQT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 monooxygenase that hydroxylates the p-coumaroyl moiety at the C3 position to yield a caffeoyl intermediate.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 3-hydroxyl group of the caffeoyl intermediate to produce a feruloyl intermediate.[5]

-

Caffeoyl Shikimate Esterase (CSE): Cleaves the feruloyl group from shikimate to release free ferulic acid.[2]

dot digraph "Phenylpropanoid Pathway to Ferulic Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} p-Coumaroyl-CoA -> Ferulic_Acid [label="Multi-step\n(CST, C3H, COMT, CSE)"];

Figure 1: The central phenylpropanoid pathway leading to the key intermediate, ferulic acid.

Side Chain Modification: From Ferulic Acid to the Butane-1,2-diol Moiety

The conversion of the C3 side chain of ferulic acid to the C4 butane-1,2-diol side chain of the target molecule is the novel and uncharacterized portion of the pathway. We propose a plausible sequence of enzymatic reactions based on known biochemical transformations.

Hypothetical Pathway:

-

Chain Elongation and Reduction: The propene side chain of ferulic acid needs to be elongated by one carbon and the double bond reduced. This could occur through a mechanism analogous to fatty acid biosynthesis, involving the condensation with a C1 unit (e.g., from acetyl-CoA) followed by reduction. Alternatively, a decarboxylase could act on a C6-C5 precursor. A more direct route could involve the reduction of a C6-C4 keto acid.

-

Hydroxylation of the Side Chain: The introduction of the two hydroxyl groups at the C1 and C2 positions of the butane side chain is likely catalyzed by one or more hydroxylases. This could be a dioxygenase that acts on the double bond of an unsaturated precursor, or a sequence of monooxygenase reactions.

dot digraph "Putative Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Proposed biosynthetic pathway from ferulic acid to this compound.

Alternative Biosynthetic Routes: Insights from Lignin Catabolism

Lignin, a complex polymer of phenylpropanoid units, is a major component of plant biomass.[8] Bacterial degradation of lignin is a rich source of aromatic compounds, including vanillin and its derivatives.[9][10] It is plausible that this compound could be an intermediate or a final product of a bacterial lignin degradation pathway. These pathways often funnel a wide variety of aromatic compounds into a few key intermediates, such as vanillate, which are then further metabolized.[8] The investigation of lignin-degrading bacteria could reveal novel enzymes capable of catalyzing the formation of the butane-1,2-diol side chain.

Experimental Validation: A Roadmap for Pathway Elucidation

The validation of this proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols provide a framework for identifying and characterizing the key enzymes and intermediates.

Isotopic Labeling Studies

Objective: To trace the metabolic flow from precursors to the final product.

Methodology:

-

Precursor Selection: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine, cinnamic acid, or ferulic acid.

-

In Vivo Feeding: Administer the labeled precursor to a plant species or microbial culture known to produce this compound.

-

Extraction and Analysis: After a suitable incubation period, extract the metabolites from the biological material.

-

Detection: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify labeled intermediates and the final product. The incorporation of the isotopic label will confirm the precursor-product relationship.

dot digraph "Isotopic Labeling Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} Figure 3: Experimental workflow for isotopic labeling studies.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities responsible for each step in the proposed pathway.

Methodology:

-

Protein Extraction: Prepare crude protein extracts from the plant or microbial source.

-

Substrate Incubation: Incubate the protein extract with the putative substrate for a specific enzymatic step (e.g., ferulic acid for the initial side chain modification).

-

Product Detection: Analyze the reaction mixture using HPLC or LC-MS to detect the formation of the expected product.

-

Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Transcriptomics and Proteomics

Objective: To identify candidate genes and enzymes involved in the pathway by correlating their expression with product accumulation.

Methodology:

-

Sample Collection: Collect samples from the biological source under conditions where this compound is produced and a control condition where it is not.

-

RNA/Protein Extraction: Extract total RNA or protein from the samples.

-

High-Throughput Analysis: Perform RNA-sequencing (RNA-Seq) or quantitative proteomics (e.g., SWATH-MS) to identify differentially expressed genes or proteins.

-

Candidate Gene Identification: Identify genes encoding enzymes with plausible functions in the proposed pathway (e.g., hydroxylases, reductases, methyltransferases) that are upregulated during product formation.

Genetic Engineering and Heterologous Expression

Objective: To confirm the function of candidate genes by expressing them in a heterologous host.

Methodology:

-

Gene Cloning: Clone the candidate genes into an appropriate expression vector.

-

Host Transformation: Transform a suitable host organism (e.g., E. coli, Saccharomyces cerevisiae) that does not natively produce the target compound.[11][12]

-

In Vivo Bioconversion: Culture the engineered host in the presence of the appropriate precursor.

-

Product Analysis: Analyze the culture medium and cell extracts for the production of the expected intermediate or final product.

Data Presentation and Quantitative Analysis

To facilitate the analysis and comparison of experimental data, we recommend the use of structured tables.

Table 1: Hypothetical Enzyme Kinetic Data

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Putative Reductase | 4-(4-Hydroxy-3-methoxyphenyl)but-3-ene-1,2-diol | 50 | 1.2 |

| Putative Dioxygenase | 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | 25 | 0.8 |

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The elucidation of this pathway will not only enhance our fundamental understanding of plant and microbial secondary metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this valuable compound.[13] The experimental strategies outlined in this guide offer a clear path toward the identification and characterization of the novel enzymes involved in the formation of the butane-1,2-diol side chain, a unique modification within the vast landscape of phenylpropanoid biosynthesis.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. Gingerols and shogaols: Important nutraceutical principles from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial catabolism of lignin-derived aromatics: New findings in a recent decade: Update on bacterial lignin catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. What Is Metabolic Engineering? Turning Yeast into Vanillin Factories [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Biological Activities of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Abstract

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a naturally occurring compound whose biological activities remain largely unexplored in peer-reviewed literature.[1][2] However, its structural resemblance to well-characterized phenolic compounds, notably zingerone, suggests a strong potential for significant pharmacological effects. This guide synthesizes the current, albeit limited, direct information on this compound and extrapolates its likely biological activities based on the established profiles of its structural analogs. We will delve into the probable antioxidant, anti-inflammatory, and neuroprotective properties of this compound, providing a scientific rationale for future research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive overview of the therapeutic potential of this molecule and a practical framework for its investigation.

Introduction: Unveiling a Molecule of Interest

This compound is a natural product characterized by a guaiacol (2-methoxyphenol) moiety linked to a butane-1,2-diol chain.[1][2] While specific data on its natural sources are not extensively documented in readily available literature, its core structure is a common motif in many bioactive natural products. The presence of a phenolic hydroxyl group and a methoxy group on the benzene ring are key structural features that are often associated with a range of biological activities in related compounds.

The primary focus of this guide is to bridge the existing knowledge gap by proposing a scientifically-grounded hypothesis of the potential biological activities of this compound. This hypothesis is built upon the well-documented pharmacological profiles of structurally similar compounds, most notably Zingerone [4-(4-hydroxy-3-methoxyphenyl)butan-2-one].[3][4] Zingerone, a key pungent component of ginger, has been extensively studied and shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The structural similarity between the two molecules, differing primarily in the functional group at the terminus of the butane chain (a diol vs. a ketone), strongly suggests that this compound may exhibit a similar spectrum of biological effects.

This guide will therefore explore these potential activities in detail, providing not just a theoretical framework but also actionable experimental protocols for their validation.

Predicted Biological Activities and Mechanistic Insights

Based on its chemical structure and the activities of its analogs, this compound is predicted to exhibit the following key biological activities:

Potent Antioxidant Activity

The phenolic hydroxyl group on the aromatic ring of this compound is a classic hallmark of an antioxidant. This functional group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Proposed Mechanism of Action:

The antioxidant activity is likely mediated through direct radical scavenging. The phenoxy radical formed after hydrogen donation is stabilized by resonance, making the parent molecule an effective free radical scavenger. This is a common mechanism for phenolic antioxidants like zingerone.[3] Furthermore, it may also enhance the activity of endogenous antioxidant enzymes. For instance, zingerone has been shown to increase systemic superoxide dismutase (SOD) activity, which contributes to its neuroprotective effects.[3]

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

Caption: Workflow for evaluating the in vitro antioxidant potential.

Significant Anti-inflammatory Effects

Chronic inflammation is a key contributor to a multitude of diseases. Compounds with the 4-hydroxy-3-methoxyphenyl moiety have consistently demonstrated anti-inflammatory properties.

Proposed Mechanism of Action:

The anti-inflammatory activity of this compound is likely to be mediated through the inhibition of key inflammatory pathways. This could involve the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6] Inhibition of these enzymes would lead to a reduction in the production of inflammatory mediators such as prostaglandins and nitric oxide. Furthermore, it may also modulate the activity of transcription factors that regulate inflammatory responses, such as NF-κB. The activation of the Nrf2-ARE pathway, a critical regulator of cellular defense against oxidative stress and inflammation, is another plausible mechanism.[5]

Signaling Pathway: Potential Anti-inflammatory Mechanism

Caption: Potential modulation of inflammatory signaling pathways.

Promising Neuroprotective Potential

Oxidative stress and inflammation are central to the pathogenesis of neurodegenerative diseases. Given its predicted antioxidant and anti-inflammatory properties, this compound is a strong candidate for a neuroprotective agent.

Proposed Mechanism of Action:

The neuroprotective effects would likely stem from its ability to mitigate oxidative damage and reduce inflammation in the central nervous system. By scavenging reactive oxygen species and bolstering endogenous antioxidant defenses, it could protect neurons from oxidative stress-induced apoptosis. Its anti-inflammatory actions could help to quell the chronic neuroinflammation that is a feature of many neurodegenerative conditions. Structurally related compounds have been shown to protect against neurotoxin-induced neuronal damage.[3] For example, zingerone has demonstrated a protective effect against 6-hydroxydopamine-induced dopaminergic neurotoxicity, a model relevant to Parkinson's disease.[3] This protection was linked to an increase in superoxide scavenging activity.[3]

Methodologies for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the compound in a 96-well microplate.

-

Add a freshly prepared solution of DPPH in methanol to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

-

Add serial dilutions of the test compound to the ABTS•+ solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Determine the concentration of the compound that inhibits NO production by 50% (IC50).

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatants.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.

In Vivo Anti-inflammatory Model

Carrageenan-Induced Paw Edema in Rodents:

-

Administer this compound or a vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

-

After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for this compound based on the expected potency from its structural analogs. These values would need to be determined experimentally.

| Assay | Predicted IC50 (µM) for this compound | Reference Compound | Reference IC50 (µM) |

| DPPH Radical Scavenging | 25 - 75 | Ascorbic Acid | ~15 |

| ABTS Radical Scavenging | 10 - 50 | Trolox | ~10 |

| NO Inhibition (LPS-stimulated RAW 264.7) | 15 - 60 | Indomethacin | ~20 |

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural features strongly suggest a promising pharmacological profile. The anticipated antioxidant, anti-inflammatory, and neuroprotective properties, extrapolated from well-studied analogs like zingerone, position this compound as a compelling candidate for further investigation.

The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically evaluate these potential activities. Future studies should focus on:

-

Comprehensive In Vitro Screening: To confirm the antioxidant and anti-inflammatory activities and elucidate the underlying molecular mechanisms.

-

In Vivo Efficacy Studies: To validate the therapeutic potential in animal models of inflammation, oxidative stress, and neurodegeneration.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

The exploration of this compound holds the potential to uncover a novel therapeutic agent with applications in a wide range of human diseases.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zingerone [4-(4-hydroxy-3-methoxyphenyl)-2-butanone] prevents 6-hydroxydopamine-induced dopamine depression in mouse striatum and increases superoxide scavenging activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: Structural Analogs and Derivatives for Drug Discovery

I. Introduction

The guaiacol scaffold, characterized by a methoxy group ortho to a hydroxyl group on a benzene ring, is a privileged motif in medicinal chemistry. This structural unit is prevalent in a vast array of natural products and has been extensively utilized in the design of synthetic bioactive molecules. Its inherent antioxidant properties, stemming from the electron-donating nature of the hydroxyl and methoxy groups, and its ability to participate in various biological interactions make it a cornerstone for the development of novel therapeutics.

This guide focuses on a specific and promising member of the guaiacol family: 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol . This C6-C4 phenylpropanoid, while being a natural product, remains relatively underexplored in the realm of drug discovery.[1][2][3][4] Its unique structural features, particularly the 1,2-diol functionality on the butane side chain, suggest a distinct pharmacological profile with potential as a potent antioxidant and anti-inflammatory agent. The exploration of its structural analogs and derivatives presents a compelling opportunity for the development of new chemical entities with enhanced therapeutic efficacy and optimized pharmacokinetic properties.

The primary objective of this technical guide is to provide researchers, scientists, and drug development professionals with a comprehensive resource on the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to empower researchers to explore this promising chemical space and unlock its full therapeutic potential.

II. Synthesis of the Core Scaffold and its Analogs

A logical and efficient synthetic strategy is paramount for the exploration of any chemical scaffold. The following sections detail a proposed retrosynthetic analysis and a step-by-step synthetic protocol for the target molecule and its analogs, grounded in established chemical principles.

A. Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic approach to the target molecule reveals a key disconnection at the diol moiety, leading back to an α,β-unsaturated ketone precursor. This precursor, in turn, can be synthesized via a Claisen-Schmidt condensation between a suitably protected vanillin derivative and acetone.

Caption: Retrosynthetic analysis of the target compound.

B. Synthesis of the Key Precursor: (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)

The α,β-unsaturated ketone, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, commonly known as dehydrozingerone, is a crucial intermediate. Its synthesis is readily achieved through a base-catalyzed Claisen-Schmidt condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone.[5]

-

Reaction Setup: To a solution of vanillin (1 equivalent) in acetone (10-20 equivalents), add a solution of aqueous sodium hydroxide (2-3 equivalents) dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the vanillin spot is consumed.

-

Workup: Upon completion, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford dehydrozingerone as a crystalline solid.[5]

C. Stereoselective Dihydroxylation of the α,β-Unsaturated Ketone

The conversion of the double bond in dehydrozingerone to a 1,2-diol is a critical step. To achieve stereocontrol, an asymmetric dihydroxylation method is highly recommended. The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6]

-

Reaction Setup: In a round-bottom flask, a mixture of dehydrozingerone (1 equivalent), a chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL), potassium osmate(VI) dihydrate (catalytic amount), and potassium ferricyanide(III) (3 equivalents) as the co-oxidant is prepared in a tert-butanol/water (1:1) solvent system.

-

Reaction Conditions: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: The reaction is quenched by the addition of sodium sulfite. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound. The choice of chiral ligand will determine the stereochemistry of the resulting diol.[6]

D. Synthesis of Structural Analogs

The developed synthetic route is amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Modification of the Phenolic Group: The hydroxyl and methoxy groups on the aromatic ring can be modified. For instance, alkylation or acylation of the phenolic hydroxyl group can be performed prior to the Claisen-Schmidt condensation. Different substituted benzaldehydes can also be used as starting materials.

-

Variation of the Butane Side Chain: The ketone used in the Claisen-Schmidt condensation can be varied to introduce different substituents on the butane side chain. For example, using butanone instead of acetone would introduce a methyl group at the 2-position of the final product.

E. Purification and Structural Characterization

Standard laboratory techniques are employed for the purification and characterization of the synthesized compounds.

-

Chromatographic Techniques: Column chromatography (silica gel) and thin-layer chromatography are essential for purification and monitoring reaction progress.

-

Spectroscopic Analysis: The structures of all synthesized compounds must be unequivocally confirmed by spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls and carbonyls.

-

III. Biological Activities and Structure-Activity Relationship (SAR)

The therapeutic potential of this compound and its analogs lies in their predicted antioxidant and anti-inflammatory properties.

A. Antioxidant Properties

The guaiacol moiety is a well-established antioxidant pharmacophore. The phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals, while the ortho-methoxy group can further stabilize the resulting phenoxy radical through resonance.

Based on studies of related phenolic compounds, the following structural features are anticipated to be crucial for potent antioxidant activity:

-

Free Phenolic Hydroxyl Group: A free hydroxyl group is generally essential for radical scavenging activity.

-

Methoxy Group Position: The ortho-methoxy group enhances antioxidant activity compared to meta or para positions.

-

Side Chain Unsaturation: The presence of a conjugated double bond in the side chain, as seen in dehydrozingerone, can contribute to antioxidant activity. The impact of the 1,2-diol on this activity warrants investigation.

B. Anti-inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Related guaiacol and phenylpropanoid derivatives have demonstrated promising anti-inflammatory effects.[7][8][9]

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2). Overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) contributes to the inflammatory response.[7]

The expression of iNOS and COX-2 is regulated by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] It is hypothesized that this compound and its analogs may exert their anti-inflammatory effects by modulating these key signaling cascades.

C. Structure-Activity Relationship (SAR) Studies

Systematic modification of the core scaffold and evaluation of the biological activities of the resulting analogs will provide crucial insights into the structure-activity relationship.

-

Hydroxyl and Methoxy Groups: The necessity of the free phenolic hydroxyl and the influence of the methoxy group's position and presence should be investigated. Analogs with a protected hydroxyl group or lacking the methoxy group should be synthesized and tested.

-

Aromatic Substitution: Introduction of other substituents on the aromatic ring could modulate activity and selectivity.

-

Stereochemistry of the Diol: The stereochemistry of the 1,2-diol is likely to have a significant impact on biological activity. The synthesis of both enantiomers and the diastereomeric mixture for comparison is crucial.

-

Chain Length and Flexibility: Analogs with shorter or longer alkyl chains, as well as modifications that alter the flexibility of the side chain, should be explored.

-

Presence of Other Functional Groups: The introduction of other functional groups on the side chain, such as an amino or a carboxyl group, could lead to new biological profiles.

D. Tabulated Summary of SAR Data

| Modification | Predicted Effect on Antioxidant Activity | Predicted Effect on Anti-inflammatory Activity | Rationale |

| Protection of Phenolic -OH | Decrease | Decrease | Free phenolic -OH is crucial for radical scavenging and interaction with biological targets. |

| Removal of Methoxy Group | Decrease | Likely Decrease | Methoxy group enhances radical scavenging and may influence binding to target proteins. |

| Variation of Diol Stereochemistry | Likely no significant change | Significant change expected | Stereochemistry is often critical for specific interactions with enzyme active sites or receptors. |

| Introduction of Lipophilic Groups | Variable | May increase or decrease | Lipophilicity can affect cell permeability and interaction with hydrophobic binding pockets. |

IV. Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, standardized and validated in vitro assays should be employed.

A. In Vitro Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Add a freshly prepared solution of DPPH in methanol to each dilution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.

-

Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add the test compound to the ABTS radical cation solution.

-

Measure the decrease in absorbance after a defined incubation period.

-

Trolox is commonly used as a standard.

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Add the test compound to the FRAP reagent.

-

Measure the absorbance at 593 nm after a specific incubation time.

-

A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

-

B. In Vitro Anti-inflammatory Assays

-

Principle: This assay quantifies the production of nitrite, a stable metabolite of NO, in the culture supernatant of macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A non-toxic concentration of the test compounds should be used, as determined by a cell viability assay (e.g., MTT assay).

-

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

-

Principle: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, which is a hallmark of inflammation.

-

Protocol:

-

Prepare a reaction mixture containing the test compound at various concentrations and a solution of albumin in a suitable buffer.

-

A control group without the test compound is also prepared.

-

The mixtures are incubated at a specific temperature (e.g., 37 °C) for a set time, followed by heating to induce denaturation (e.g., 70 °C).

-

After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Diclofenac sodium can be used as a positive control.

-

The percentage of inhibition of protein denaturation is calculated.

-

V. Future Directions and Therapeutic Potential

The exploration of this compound and its analogs opens up several avenues for future research and therapeutic development.

A. Lead Optimization Strategies

Based on the initial SAR findings, lead optimization studies can be undertaken to enhance potency, selectivity, and pharmacokinetic properties. This may involve:

-

Bioisosteric Replacement: Replacing the guaiacol moiety with other bioisosteric groups to improve drug-like properties.

-

Prodrug Approaches: Masking the phenolic hydroxyl group as a prodrug to improve bioavailability.

-

Computational Modeling: Utilizing molecular docking and other computational tools to guide the design of more potent analogs.

B. Potential Therapeutic Applications

Given their predicted antioxidant and anti-inflammatory activities, these compounds could be investigated for their therapeutic potential in a variety of conditions, including:

-

Neurodegenerative Diseases: Where oxidative stress and neuroinflammation play a critical role (e.g., Alzheimer's and Parkinson's diseases).

-

Cardiovascular Diseases: To mitigate oxidative damage and inflammation in the vasculature.[10][11]

-

Inflammatory Skin Disorders: As topical agents for conditions like psoriasis and atopic dermatitis.

-

Cancer Chemoprevention: By protecting against oxidative DNA damage and modulating inflammatory pathways involved in tumorigenesis.

VI. Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel antioxidant and anti-inflammatory agents. This technical guide provides a comprehensive framework for its synthesis, biological evaluation, and the systematic exploration of its structural analogs. By adhering to the principles of scientific integrity and employing the detailed protocols outlined herein, researchers can effectively navigate this chemical space and potentially uncover new therapeutic leads for a range of debilitating diseases. The journey from this foundational knowledge to a clinically viable drug is challenging, but the potential rewards for human health are immense.

VII. References

-

In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. PubMed. --INVALID-LINK--

-

Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ResearchGate. --INVALID-LINK--

-

(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. ResearchGate. --INVALID-LINK--

-

This compound. TargetMol. --INVALID-LINK--

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. --INVALID-LINK--

-

Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. --INVALID-LINK--

-

Dihydroxylation. Wikipedia. --INVALID-LINK--

-

3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook. --INVALID-LINK--

-

This compound. MedChemExpress. --INVALID-LINK--

-

This compound. MedChemExpress. --INVALID-LINK--

-

This compound. TargetMol. --INVALID-LINK--

-

2,3-Bis((4-hydroxy-3-methoxyphenyl)methyl)butane-1,4-diol. PubChem. --INVALID-LINK--

-

Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. RSC Publishing. --INVALID-LINK--

-

(Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. National Institutes of Health. --INVALID-LINK--

-

Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. --INVALID-LINK--

-

In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. --INVALID-LINK--

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. --INVALID-LINK--

-

(E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one. TCI Chemicals. --INVALID-LINK--

-

3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. PubChem. --INVALID-LINK--

-

IN VITRO ANTI-INFLAMMATORY ACTIVITY OF 4-BENZYLPIPERIDINE. Asian Journal of Pharmaceutical and Clinical Research. --INVALID-LINK--

-

Selective conversion of guaiacol to alkylphenols in supercritical ethanol over acid-modified and re-doped Mo/HBEA. ResearchGate. --INVALID-LINK--

-

Tailoring the properties of guaiacol-derived high sulfur-content materials through post-polymerization modification with dithiols. RSC Publishing. --INVALID-LINK--

-

3688-23-1. LookChem. --INVALID-LINK--

References

- 1. This compound — TargetMol Chemicals [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: Acknowledging the Research Frontier

An Important Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the spirit of rigorous scientific inquiry and transparency, this communication serves to address the current landscape of available research on 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol . Our objective was to provide an in-depth technical guide on this compound. However, a comprehensive and exhaustive search of the scientific literature has revealed a significant scarcity of detailed research specifically dedicated to this molecule.

While the compound is recognized as a natural product and is available from several chemical suppliers, there is a notable absence of published studies detailing its synthesis, specific biological activities, mechanism of action, or established experimental protocols. The majority of available information is confined to basic chemical identifiers.

Therefore, the creation of a comprehensive technical guide that meets the stringent requirements of scientific integrity, including detailed experimental causality, self-validating protocols, and extensive citations to mechanistic claims, is not feasible at this time. To present a guide without this foundational data would not meet the standards of a Senior Application Scientist and would be a disservice to the scientific community.

This document will, however, provide the foundational information that has been established for this compound and will clearly delineate the current knowledge gaps. We hope this will serve as a call to the research community to explore the potential of this currently under-investigated natural product.

Introduction to this compound

This compound is a naturally occurring compound.[1][2][3][4][5] Its structure, characterized by a guaiacol (2-methoxyphenol) moiety attached to a butane-1,2-diol chain, suggests potential for biological activity, given the known pharmacological properties of related phenolic compounds.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported by various chemical suppliers. A summary of this information is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39115-22-5 | [2][6] |

| Molecular Formula | C11H16O4 | [2] |

| Molecular Weight | 212.24 g/mol | [2][6] |

| Physical Description | Oil | [7] |

| Purity | >98% | [7] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [6][7] |

Table 1: Physicochemical Properties of this compound.

Current Research Gaps and Future Directions

The absence of dedicated scientific literature on this compound presents a unique opportunity for novel research. The following areas represent critical knowledge gaps that warrant investigation:

-

Chemical Synthesis: There are no published, peer-reviewed methods for the chemical synthesis of this compound. The development of a robust and scalable synthetic route would be a crucial first step to enable further research by providing a reliable source of the material.

-

Biological Activity Screening: The biological effects of this compound remain unexplored. A comprehensive screening campaign to evaluate its activity in various disease models (e.g., cancer, inflammation, neurodegenerative disorders) is a logical and necessary next step. The structural similarity to other pharmacologically active phenolic compounds suggests that such studies could yield significant findings.

-

Pharmacology and Mechanism of Action: Should biological activity be identified, subsequent studies to elucidate the compound's pharmacological profile, including its mechanism of action, pharmacokinetic properties (ADME), and potential toxicities, will be essential for any translational development.

Workflow for Future Investigation:

Figure 2: A proposed workflow for the future investigation of this compound.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound — TargetMol Chemicals [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. biocrick.com [biocrick.com]

An In-depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: From Putative Origins to Synthetic Pathways

This technical guide provides a comprehensive overview of 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol, a naturally occurring phenolic compound. While the specific historical details of its discovery are not extensively documented in scientific literature, its structural characteristics strongly suggest its origins within the rich chemical tapestry of the Zingiberaceae family, particularly ginger (Zingiber officinale). This guide will delve into its likely discovery context, physicochemical properties, plausible synthetic methodologies, and potential for future research, catering to researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a vicinal diol derivative of the vanillyl group. Its structure is closely related to a class of well-known bioactive compounds found in ginger, such as gingerols and shogaols. This structural similarity is the primary evidence for its classification as a "gingerdiol" or a related metabolite.[1] The presence of the guaiacol moiety (4-hydroxy-3-methoxyphenyl) is a hallmark of many of these pungent and medicinal molecules.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆O₄ | [2][3] |

| Molecular Weight | 212.24 g/mol | [2][3] |

| CAS Number | 39115-22-5 | [2][3][4] |

| Appearance | Inferred to be a solid or oil | - |

| Solubility | Expected to be soluble in polar organic solvents | - |

Historical Context and Putative Natural Occurrence

The history of this compound is intrinsically linked to the extensive research into the chemical constituents of ginger. The journey began with the isolation of gingerol by J.C. Thresh in 1879.[4] Since then, a plethora of related compounds, including shogaols and zingerone, have been identified and studied for their pungent properties and diverse biological activities.[5][6][7]

Given that this compound is commercially available and listed as a natural product,[2][3] it has likely been isolated from a natural source, with ginger being the most probable candidate. It may exist as a minor constituent or as a metabolic byproduct of more abundant gingerols. The FooDB database classifies a related compound, "[8]-gingerdiol," as a member of the gingerdiols, which are characterized by a 4-hydroxy-3-methoxyphenyl group linked to an alkane-2,4-diol.[1] While the subject of this guide is a butane-1,2-diol, the shared core structure is significant.

The likely pathway of its discovery would have involved extraction of the ginger rhizome with a polar solvent, followed by chromatographic separation techniques to isolate individual components. Modern analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would have been instrumental in its identification and structural elucidation.

Synthetic Methodologies

While the isolation from natural sources is a viable route for obtaining this compound, chemical synthesis offers a more controlled and scalable approach. A plausible synthetic route involves the asymmetric dihydroxylation of a suitable alkene precursor. This method is a cornerstone of modern organic synthesis for the creation of chiral vicinal diols.[9]

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Asymmetric Dihydroxylation

-

Preparation of the Alkene Precursor: The starting material, 4-(4-hydroxy-3-methoxyphenyl)but-1-ene, can be synthesized via a Wittig reaction between vanillin and an appropriate phosphonium ylide. The phenolic hydroxyl group may require protection (e.g., as a benzyl ether) prior to the Wittig reaction and subsequent deprotection.

-

Asymmetric Dihydroxylation:

-

To a solution of the alkene precursor in a suitable solvent system (e.g., t-butanol/water), add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant such as N-methylmorpholine N-oxide (NMO).

-

Introduce a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL for enantioselectivity) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding a reducing agent, such as sodium sulfite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

-

This methodology allows for the stereocontrolled synthesis of either enantiomer of the target molecule by selecting the appropriate chiral ligand.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the guaiacol ring, typically in the range of 6.5-7.0 ppm. A singlet corresponding to the methoxy group protons would appear around 3.8 ppm. The protons of the butane-1,2-diol side chain would exhibit complex splitting patterns in the aliphatic region (1.5-4.0 ppm) due to diastereotopicity.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (110-150 ppm), the methoxy carbon (around 55 ppm), and the four carbons of the butane-1,2-diol side chain in the aliphatic region.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Applications and Future Directions

The biological activities of many ginger-derived compounds, such as gingerols and shogaols, are well-documented and include anti-inflammatory, antioxidant, and anticancer effects.[6][7] Given the structural similarity, it is plausible that this compound possesses similar bioactive properties.

Potential areas for future research include:

-

Isolation and Confirmation: Definitive isolation of this compound from ginger or other natural sources to confirm its natural occurrence and to obtain a complete analytical dataset.

-

Biological Screening: A comprehensive evaluation of its biological activities, including its antioxidant, anti-inflammatory, and cytotoxic properties.

-

Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion (ADME) profile to assess its potential as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to understand the relationship between its chemical structure and biological activity.

Conclusion

This compound represents an intriguing, yet understudied, natural product. Its structural relationship to the well-known bioactive constituents of ginger suggests a promising potential for biological activity. While the historical details of its discovery remain to be fully elucidated, modern synthetic chemistry provides a clear path for its preparation and further investigation. This technical guide serves as a foundational resource to stimulate further research into this compound, with the aim of unlocking its full therapeutic potential.

References

- 1. Showing Compound [4]-Gingerdiol (FDB018646) - FooDB [foodb.ca]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. scispace.com [scispace.com]

- 6. Showing Compound [4]-Gingerol (FDB001886) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

- 11. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

An In-Depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: Chemical Structure and Stereochemistry

Introduction

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a natural product of interest within the scientific community, particularly for researchers in life sciences and drug discovery.[1] Its structure, featuring a guaiacol moiety attached to a butane-1,2-diol chain, presents a fascinating case study in stereochemistry and synthetic strategy. This guide provides an in-depth exploration of the chemical structure, stereochemical complexity, and a plausible synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development.

Elucidation of the Chemical Structure

The foundational structure of this compound comprises a butane backbone substituted with a 4-hydroxy-3-methoxyphenyl group at the C4 position and hydroxyl groups at the C1 and C2 positions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 39115-22-5[2] |

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol [2] |

| SMILES | COC1=C(O)C=C(CCC(O)CO)C=C1 |

The molecule's key features include a phenolic hydroxyl group and a methoxy group on the aromatic ring, which are characteristic of the guaiacol structure. The aliphatic side chain contains a vicinal diol (a glycol), which is a critical functional group influencing the molecule's polarity, reactivity, and potential for hydrogen bonding.

The Central Role of Stereochemistry

The presence of two chiral centers at the C1 and C2 positions of the butane chain introduces significant stereochemical complexity. The spatial arrangement of the hydroxyl groups at these centers gives rise to four possible stereoisomers: two pairs of enantiomers.

-

(1R, 2R)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

-

(1S, 2S)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

-

(1R, 2S)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

-

(1S, 2R)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

The (1R, 2R) and (1S, 2S) isomers are one enantiomeric pair, while the (1R, 2S) and (1S, 2R) isomers constitute the other. The relationship between these two pairs is diastereomeric. The specific stereochemistry of a molecule is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Caption: Stereoisomers of this compound.

Strategic Synthesis Pathway

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available precursors. The following multi-step synthesis is proposed, with a focus on establishing the desired stereochemistry.

Caption: Proposed synthetic workflow.

Step 1: Synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one

The synthesis commences with an aldol condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and acetone. This reaction is typically base-catalyzed and yields the α,β-unsaturated ketone, (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, a catalytic amount of a suitable base (e.g., sodium hydroxide) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one.

Step 2: Stereoselective Dihydroxylation

The key to controlling the stereochemistry of the final product lies in the dihydroxylation of the alkene. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for this transformation, allowing for the selective formation of either the (R,R) or (S,S) diol from a trans-alkene by choosing the appropriate chiral ligand.[2][4][5][6]

-

AD-mix-β (containing the (DHQD)₂PHAL ligand) will typically yield the (R,R) diol.

-

AD-mix-α (containing the (DHQ)₂PHAL ligand) will typically yield the (S,S) diol.

Experimental Protocol:

-

Reagent Preparation: A mixture of t-butanol and water (1:1) is prepared. To this solvent system, the AD-mix reagent (AD-mix-α or AD-mix-β) is added, followed by methanesulfonamide.

-